2-Thiophenecarbonyl chloride

Description

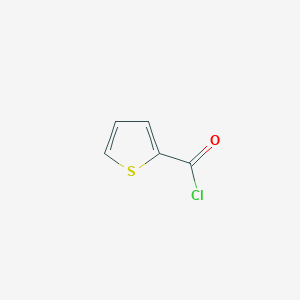

Structure

3D Structure

Properties

IUPAC Name |

thiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClOS/c6-5(7)4-2-1-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQITDHWZYEEPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063749 | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19874 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5271-67-0 | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5271-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005271670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thienylcarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Thiophenecarbonyl Chloride: A Technical Guide to its Chemical Properties and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Thiophenecarbonyl chloride, a pivotal chemical intermediate, is extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity as an acylating agent allows for the introduction of the thiophene (B33073) moiety into a wide array of molecules, thereby modifying their biological and electronic properties. This document provides an in-depth overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a summary of its key applications and safety considerations.

Core Chemical and Physical Properties

This compound is a clear, colorless to yellow-gray liquid that is sensitive to moisture.[1][2] It is classified as a combustible, corrosive liquid.[3][4] Proper storage is in a cool, dry, and well-ventilated area, typically between 2-8°C, under an inert atmosphere.[2][4]

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| IUPAC Name | thiophene-2-carbonyl chloride | [5][] |

| Synonyms | 2-Thenoyl chloride, 2-Thienylcarbonyl chloride | [4][5] |

| CAS Number | 5271-67-0 | [2][5][][7] |

| Molecular Formula | C₅H₃ClOS | [2][5][] |

| Molecular Weight | 146.59 g/mol | [2][] |

| SMILES String | ClC(=O)c1cccs1 | |

| InChI Key | QIQITDHWZYEEPA-UHFFFAOYSA-N | [5] |

Physical and Spectroscopic Data

| Property | Value | Reference |

| Appearance | Clear colorless to yellow-gray liquid | [1][2] |

| Boiling Point | 206-208 °C (lit.) | [1][2] |

| Density | 1.371 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.590 (lit.) | [1][2] |

| Flash Point | 90 °C (194 °F) | [2][8] |

| Purity | 97% - 99% | [7] |

| Solubility | Soluble in Chloroform | [2] |

| Spectral Data | MS, IR, 1H NMR, 13C NMR, Raman data are available. | [9] |

Chemical Reactivity and Applications

The primary reactivity of this compound stems from the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent. This reactivity is fundamental to its role in organic synthesis.

Nucleophilic Acyl Substitution

This compound readily undergoes nucleophilic addition-elimination reactions with a variety of nucleophiles (e.g., alcohols, amines, water).[10] The carbonyl carbon is attacked by the nucleophile, leading to a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form a new acyl compound. This reaction is crucial for creating amide and ester linkages, which is a cornerstone of its application in building complex molecular frameworks for therapeutic agents.[10]

Applications in Drug Development and Agrochemicals

This compound is a key building block in the synthesis of numerous commercially important compounds:

-

Pharmaceuticals: It is used in the preparation of diuretics and as an intermediate for anticoagulants like Rivaroxaban.[1][2][11][12] It is also employed in synthesizing substituted pyridines that act as selective GPR119 agonists.[1][2]

-

Agrochemicals: It serves as a crucial raw material in the manufacturing of the nematicide tioxazafen.[12][13] Its derivatives are also used to create other herbicides and fungicides.[11]

-

Material Science: The postfunctionalization of single-walled carbon nanotubes (SWCNTs) has been studied using this compound.[1][2] The unique electronic properties of the thiophene ring are valuable in developing advanced materials such as organic semiconductors.

Experimental Protocols

Several methods exist for the synthesis of this compound, each with distinct advantages depending on the available starting materials and desired scale.

Synthesis from 2-Thiophenecarboxylic Acid

This is a common laboratory-scale preparation involving the chlorination of the corresponding carboxylic acid using thionyl chloride.

Methodology:

-

Combine 2-thiophenecarboxylic acid (e.g., 63.1 g, 493 mmol) and ethyl acetate (B1210297) (208 g) in a 3-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Purge the system with nitrogen.[14]

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.2 mL).[14]

-

Heat the mixture to 65°C with stirring.[14]

-

Slowly add thionyl chloride (e.g., 67.2 g, 565 mmol) via the addition funnel. The reaction is exothermic, and the temperature may drop to around 58°C. Vent the evolved gases (SO₂ and HCl) to a trap containing an aqueous NaOH solution.[14]

-

Maintain the reaction at this temperature for approximately 2.5 hours, monitoring for completion (e.g., by GC/MS).[14]

-

After the reaction is complete, fit the flask with a distillation head and add a stabilizer such as 4-Methoxyphenol.[14]

-

Perform vacuum distillation, first removing the solvent and excess thionyl chloride at a lower vacuum (approx. 60-125 mmHg).[14]

-

Increase the vacuum (approx. 4 mmHg) to distill the product, this compound, which collects as a clear pale yellow oil at a vapor temperature of approximately 63°C.[14]

Synthesis from 2-Acetylthiophene (B1664040)

An alternative route begins with 2-acetylthiophene, which is converted to the acid chloride.

Methodology:

-

Prepare a solution of 2-acetylthiophene (1.0 mmol), pyridine (B92270) (0.20 mmol), and chlorobenzene (B131634) (0.35 mL) in a suitable reaction vessel.[1][14]

-

Slowly add disulfur (B1233692) dichloride (S₂Cl₂, 2.0 mmol) at room temperature with continuous stirring.[1][14]

-

Add sulfuryl chloride (SO₂Cl₂, 2.0 mmol) dropwise and continue stirring for an additional 30 minutes at room temperature.[1][14]

-

Heat the reaction mixture to 132°C and maintain this temperature for 14 hours.[1][14]

-

Upon completion, the product yield can be determined by methods such as 1H NMR analysis after dilution and addition of an internal standard.[1][14]

General Reaction Scheme: Acylation

The fundamental utility of this compound is its ability to acylate nucleophiles.

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

-

Hazards: It causes severe skin burns and eye damage.[3][5] Inhalation may lead to corrosive injuries to the respiratory tract.[5] It is also a combustible liquid.[3][4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and appropriate protective clothing.[3][4] Work should be conducted in a chemical fume hood to avoid inhalation of vapors.[4][15]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[3][4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[3][4]

-

-

Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[4] The material is moisture-sensitive and should be stored under an inert atmosphere.[2][4]

References

- 1. This compound | 5271-67-0 [chemicalbook.com]

- 2. This compound CAS#: 5271-67-0 [m.chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C5H3ClOS | CID 78928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 【5271-67-0】 [jiuwuchem.com]

- 8. This compound 97 5271-67-0 [sigmaaldrich.com]

- 9. This compound(5271-67-0) MS spectrum [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. nbinno.com [nbinno.com]

- 12. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

2-Thiophenecarbonyl chloride CAS number 5271-67-0

An In-depth Technical Guide to 2-Thiophenecarbonyl Chloride (CAS: 5271-67-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-thenoyl chloride, is a highly reactive acyl chloride derived from thiophene (B33073). It serves as a critical building block in organic synthesis, valued for its ability to introduce the thiophene-2-carbonyl moiety into a wide range of molecules. This functionality is of particular interest in the pharmaceutical and agrochemical industries due to the unique electronic and steric properties of the thiophene ring. This document provides a comprehensive technical overview of its chemical properties, spectroscopic signature, synthesis, key applications, and relevant experimental procedures.

Chemical and Physical Properties

This compound is a clear, colorless to yellow-grey liquid that is sensitive to moisture.[1] Its key identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

|---|---|

| CAS Number | 5271-67-0[2] |

| Molecular Formula | C₅H₃ClOS[2] |

| Molecular Weight | 146.59 g/mol [2] |

| IUPAC Name | thiophene-2-carbonyl chloride[3] |

| Synonyms | 2-Thenoyl chloride, α-Thenoyl chloride, Thiophene-2-carbonyl chloride[2][3] |

| InChI Key | QIQITDHWZYEEPA-UHFFFAOYSA-N |

| SMILES | ClC(=O)c1cccs1 |

| EC Number | 226-092-4[2] |

| Beilstein Number | 110145[2] |

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Appearance | Clear colorless to yellow-grey liquid[1] |

| Boiling Point | 206-208 °C (lit.) |

| Density | 1.371 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.590 (lit.) |

| Flash Point | 90 °C (194 °F)[2] |

| Solubility | Soluble in Chloroform[1] |

| Storage Temperature | 2-8°C, under inert atmosphere[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Table 3: Key Spectroscopic Data

| Technique | Data / Interpretation |

|---|---|

| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): 7.79 (d, J=4 Hz, 1H), 7.04 (d, J=4 Hz, 1H).[5] |

| ¹³C NMR | (CDCl₃, 100 MHz) δ (ppm): 158.8 (C=O), 143.3, 137.6, 135.2, 128.3 (Thiophene C).[5] |

| Mass Spec. (GC-MS) | m/z Top Peak: 111; m/z 2nd Highest: 39; m/z 3rd Highest: 146 (M⁺).[3] The primary peak at m/z 111 corresponds to the [M-Cl]⁺ fragment (thenoyl cation). |

| Infrared (IR) | The spectrum is characterized by a strong absorption band for the C=O stretch of the acyl chloride, typically found at high wavenumbers (>1750 cm⁻¹), and bands corresponding to the C-H and C=C stretching of the thiophene ring.[3] |

Synthesis and Key Reactions

This compound is typically synthesized from readily available precursors. Its primary utility lies in its function as a potent acylating agent.

Synthesis Pathways

Common industrial synthesis involves the chlorination of 2-thiophenecarboxylic acid, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] Alternative routes start from thiophene itself via direct acylation or from 2-acetylthiophene.[1][6] A workflow for a common laboratory-scale synthesis is depicted below.

Caption: Synthesis workflow for this compound.

Acylation Reactions

The primary utility of this compound is in acylation reactions, where it readily reacts with nucleophiles such as amines, alcohols, and phenols to form the corresponding amides and esters. This reaction is fundamental to its application in drug synthesis.

Caption: General schematic of an acylation reaction.

Applications in Drug Development and Agrochemicals

The 2-thenoyl group is a key structural motif in several active pharmaceutical ingredients (APIs) and agrochemicals.

-

Tioxazafen: this compound is a key raw material in the synthesis of Tioxazafen, a nematicide used for seed treatment.[1][8] The synthesis involves reacting it with benzamide (B126) oxime to form the core 1,2,4-oxadiazole (B8745197) structure.[8]

-

Diuretics: It is an essential intermediate in the preparation of the diuretic drug Ticrynafen.[6]

-

GPR119 Agonists: This compound is used to synthesize substituted pyridines that act as selective and highly effective GPR119 agonists. GPR119 is a G protein-coupled receptor and a promising target for the treatment of type 2 diabetes and other metabolic disorders.[9] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to increased insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1.[10]

Caption: Role of this compound in Tioxazafen synthesis.[8]

Experimental Protocols

The following protocols are provided for illustrative purposes. All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis from 2-Thiophenecarboxylic Acid[8]

-

Materials: 2-Thiophenecarboxylic acid (63.1 g, 493 mmol), Ethyl acetate (208 g), Thionyl chloride (67.2 g, 565 mmol, 1.15 eq.), N,N-dimethylformamide (DMF, 0.2 mL, catalytic), 20% aq. NaOH.

-

Procedure:

-

In a 3-neck round-bottom flask equipped with a reflux condenser and thermocouple, dissolve 2-thiophenecarboxylic acid in ethyl acetate. Purge the system with nitrogen.

-

Connect the condenser outlet to a trap containing 20% aq. NaOH to neutralize evolved HCl and SO₂ gases.

-

Add a catalytic amount of DMF. Heat the mixture to 65°C with stirring.

-

Slowly add thionyl chloride via a dropping funnel. The reaction is exothermic and gas evolution will be observed. Maintain the temperature around 58-65°C.

-

Stir for 2.5 hours at 65°C, monitoring the reaction by GC/MS until no starting material is detected.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Fit the flask for vacuum distillation.

-

Distill off the ethyl acetate and excess thionyl chloride under reduced pressure (approx. 60-125 mmHg).

-

Increase the vacuum (approx. 4 mmHg) and distill the product, this compound, which collects as a clear pale-yellow oil at a vapor temperature of ~63°C. (Expected yield: ~81%).

-

Protocol 2: General Amide Synthesis via Acylation[12][13]

-

Materials: Carboxylic acid (for in-situ generation) or this compound (1 mmol), primary or secondary amine (1 mmol), Triethylamine (B128534) (Et₃N, 3 mmol), Dichloromethane (B109758) (DCM, solvent), 1N HCl, 1N NaOH.

-

Procedure:

-

In a round-bottom flask, dissolve the amine (1 mmol) and triethylamine (3 mmol) in dichloromethane at room temperature.

-

Slowly add a solution of this compound (1 mmol) in dichloromethane.

-

Stir the mixture at room temperature for 15-30 minutes. Monitor reaction completion by TLC.

-

-

Work-up and Purification:

-

Evaporate the solvent under reduced pressure.

-

Re-dissolve the residue in dichloromethane.

-

Wash the organic phase sequentially with 1N HCl and then 1N NaOH.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent to afford the corresponding amide.

-

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Table 4: GHS Safety Information

| Category | Information |

|---|---|

| Pictograms | GHS05 (Corrosion)[2] |

| Signal Word | Danger [2] |

| Hazard Statements | H290: May be corrosive to metals.[2]H314: Causes severe skin burns and eye damage.[2] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]P310: Immediately call a POISON CENTER or doctor/physician.[2] |

| Personal Protective Equipment | Faceshields, chemical-resistant gloves, goggles, and a suitable respirator are recommended.[2] |

| Storage Class | 8A - Combustible corrosive hazardous materials.[2] |

The compound reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride gas. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[4]

Conclusion

This compound (CAS 5271-67-0) is a cornerstone reagent in modern organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for introducing the 2-thenoyl group, a privileged scaffold in medicinal chemistry and agrochemical science. Its central role in producing high-value compounds like Tioxazafen and GPR119 agonists underscores its importance for professionals in drug discovery and development. Proper handling and storage are critical due to its corrosive and moisture-sensitive nature. This guide provides the foundational technical data and procedural knowledge necessary for its effective and safe utilization in a research and development setting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-チオフェンカルボニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C5H3ClOS | CID 78928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5271-67-0|this compound|BLD Pharm [bldpharm.com]

- 5. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]

- 6. US4321399A - Preparation of this compound - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. What is the synthesis of the nematicides Tioxazafen?_Chemicalbook [chemicalbook.com]

- 9. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Thiophenecarbonyl Chloride: Molecular Structure and Properties

This technical guide provides a comprehensive overview of 2-Thiophenecarbonyl chloride, a key reagent in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details the molecule's fundamental physicochemical properties, molecular structure, and relevant experimental insights.

Physicochemical Properties

This compound is a moisture-sensitive liquid that ranges in appearance from clear and colorless to yellow-gray or light brown.[1][2][3][4] It is recognized for its role as a building block in the synthesis of more complex molecules, including substituted pyridines that act as GPR119 agonists.[1][2]

The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClOS | [1][2][3][4][5][6][7][8][9][] |

| Molecular Weight | 146.59 g/mol - 146.60 g/mol | [1][4][5][6][8] |

| CAS Number | 5271-67-0 | [1][2][3][4][5][6][7][8][9][11] |

| IUPAC Name | thiophene-2-carbonyl chloride | [4][5][] |

| Synonyms | 2-Thenoyl chloride, Thiophene-2-carbonyl chloride, α-Thenoyl chloride | [3][5][6][7] |

| Density | 1.371 g/mL at 25 °C | [1][2][8] |

| Boiling Point | 206-208 °C | [1][2][8] |

| Refractive Index | n20/D 1.590 | [1][8] |

| Flash Point | 90 - 91 °C (194 - 195.8 °F) | [1][4] |

| Storage Temperature | 2-8°C | [1][11] |

| SMILES String | ClC(=O)c1cccs1 | [8] |

| InChIKey | QIQITDHWZYEEPA-UHFFFAOYSA-N | [1][4][5][7] |

Molecular Structure

The molecular structure of this compound consists of a five-membered aromatic thiophene (B33073) ring, to which a carbonyl chloride group is attached at the second position. This structure is the foundation of its reactivity, particularly in acylation reactions.

Caption: Molecular structure of this compound.

Experimental Protocols

While detailed analytical protocols are proprietary and specific to individual research labs, a general synthetic procedure is described in the literature.

Synthesis of this compound from 2-Acetylthiophene (B1664040):

A general method for synthesizing this compound involves the reaction of 2-acetylthiophene with disulfur (B1233692) dichloride and sulfuryl chloride.[2]

-

Reaction Setup: To a solution of 2-acetylthiophene (1.0 mmol) and pyridine (B92270) (0.20 mmol) in chlorobenzene, disulfur dichloride (2.0 mmol) is added slowly at room temperature with continuous stirring.[2]

-

Reaction Progression: The mixture is stirred for approximately 1 hour and 45 minutes.[2]

-

Second Step: Sulfuryl chloride (2.0 mmol) is then added dropwise to the reaction mixture.[2]

-

Final Stirring: The mixture is stirred for an additional 30 minutes at room temperature.[2]

-

Analysis: The reaction yield can be determined using techniques like Nuclear Magnetic Resonance (¹H NMR) spectroscopy after dilution with a deuterated solvent and the addition of an internal standard.[1]

The workflow for this synthesis process is illustrated below.

Caption: General workflow for the synthesis of this compound.

References

- 1. This compound | 5271-67-0 [chemicalbook.com]

- 2. This compound CAS#: 5271-67-0 [m.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C5H3ClOS | CID 78928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound [webbook.nist.gov]

- 8. 2-噻吩甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 11. 5271-67-0|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Synthesis of 2-Thiophenecarbonyl Chloride from 2-Acetylthiophene

Abstract: 2-Thiophenecarbonyl chloride is a critical building block in the synthesis of numerous pharmaceutical compounds and advanced materials.[1] This technical guide provides an in-depth analysis of the synthetic pathways for preparing this compound, starting from the readily available precursor, 2-acetylthiophene (B1664040). The primary focus is on the well-established two-step synthesis involving the oxidation of 2-acetylthiophene to 2-thiophenecarboxylic acid, followed by chlorination. Additionally, an alternative direct conversion method is presented. This document furnishes detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in the efficient and reliable synthesis of this valuable intermediate.

Introduction

The thiophene (B33073) moiety is a key structural motif present in a wide array of therapeutic agents, contributing to their anti-inflammatory, antimicrobial, and anticancer properties.[1] Consequently, the synthesis of thiophene derivatives, particularly functionalized intermediates like this compound, is of significant interest to the drug development community. The standard and most practical synthetic route begins with 2-acetylthiophene.[1][2][3]

This guide details two primary synthetic strategies for the conversion of 2-acetylthiophene to this compound:

-

Strategy 1: Two-Step Synthesis (Oxidation followed by Chlorination) : The most common and reliable method, which involves the initial oxidation of the acetyl group to a carboxylic acid, followed by the conversion of the acid to the desired acid chloride.[3]

-

Strategy 2: Direct Single-Step Conversion : An alternative, more direct approach utilizing a combination of sulfur chlorides.

Each strategy is presented with detailed experimental procedures, tabulated data for key reaction parameters, and process flow diagrams to ensure clarity and reproducibility.

Strategy 1: Two-Step Synthesis

This strategy is bifurcated into two distinct chemical transformations: the oxidation of 2-acetylthiophene to 2-thiophenecarboxylic acid and the subsequent chlorination to yield this compound.

Step 1: Oxidation of 2-Acetylthiophene to 2-Thiophenecarboxylic Acid

The oxidation of the acetyl group is the crucial first step. The haloform reaction is the most widely employed method for this transformation on a laboratory scale due to its efficiency and high yields.[1][4]

The haloform reaction provides a robust pathway for converting methyl ketones into carboxylic acids.[5][6] It proceeds via the exhaustive halogenation of the methyl group in the presence of a base, followed by hydrolysis to yield the carboxylate salt.[1][5]

Caption: Logical workflow for the haloform reaction.

Experimental Protocol: Haloform Reaction [1][7]

-

Dissolution : Dissolve 2-acetylthiophene in a suitable water-miscible solvent like dioxane or THF in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Preparation of Reagent : In a separate beaker, prepare an aqueous solution of sodium hypochlorite (B82951) containing an excess of sodium hydroxide.

-

Reaction : Cool the flask containing the 2-acetylthiophene solution in an ice bath. Slowly add the alkaline sodium hypochlorite solution dropwise from the dropping funnel with vigorous stirring. It is critical to maintain the reaction temperature below 40°C.

-

Completion : After the addition is complete, remove the ice bath and continue stirring. The reaction is typically complete when the temperature of the mixture falls to 25-30°C, which may take between 30 minutes and 4 hours.

-

Work-up : Transfer the reaction mixture to a separatory funnel. Isolate the aqueous layer, which contains the sodium salt of 2-thiophenecarboxylic acid. Wash the aqueous layer with diethyl ether to remove any unreacted starting material or organic byproducts.

-

Acidification : Cool the aqueous layer in an ice bath and acidify to a pH of 1 by slowly adding concentrated hydrochloric acid. This will cause the 2-thiophenecarboxylic acid to precipitate.

-

Isolation and Purification : Collect the precipitate by vacuum filtration. The crude product can be purified by recrystallization from hot water to yield pure 2-thiophenecarboxylic acid as a white solid.[1]

Table 1: Summary of Quantitative Data for the Haloform Reaction

| Parameter | Value/Condition | Source |

| Reactants | 2-Acetylthiophene, Sodium Hypochlorite, Sodium Hydroxide | [1][7] |

| Temperature | < 40°C during addition | [1] |

| Reaction Time | 0.5 - 4 hours | [1] |

| Work-up | Acidification with concentrated HCl | [1] |

| Purification | Recrystallization from hot water | [1] |

| Typical Yield | High | [1] |

A more recent, "greener" alternative involves the aerobic oxidation of 2-acetylthiophene using a cobalt and manganese catalyst system. This method avoids the use of halogenated reagents and chlorinated waste streams.[8]

Table 2: Key Parameters for Aerobic Oxidation [8]

| Parameter | Value/Condition |

| Catalyst | 3 mol % each of Mn(OAc)₂ and Co(OAc)₂ |

| Solvent | Acetic Acid |

| Oxidant | Oxygen (32 psi) |

| Concentration | 1.0 M solution of 2-acetylthiophene in acetic acid |

| Conversion | Up to 97% |

Step 2: Chlorination of 2-Thiophenecarboxylic Acid

The conversion of a carboxylic acid to an acid chloride is a standard transformation in organic synthesis.[9][10] Thionyl chloride (SOCl₂) is the most common and effective reagent for this purpose.[10][11][12]

Caption: Experimental workflow for chlorination with thionyl chloride.

Experimental Protocol: Chlorination with Thionyl Chloride [11]

-

Setup : In a 3-neck round-bottom flask equipped with a thermocouple, a reflux condenser, and an addition funnel, dissolve 2-thiophenecarboxylic acid (e.g., 63.1 g, 493 mmol) in ethyl acetate (208 g). Purge the system with an inert gas like nitrogen. The outlet of the reflux condenser should be connected to a trap containing an aqueous NaOH solution to neutralize the evolved HCl and SO₂ gases.

-

Catalyst Addition : Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.2 mL, 0.005 eq.).

-

Heating : Heat the reaction mixture to 65°C with stirring.

-

Reagent Addition : Slowly add thionyl chloride (e.g., 67.2 g, 565 mmol, 1.15 eq.) via the addition funnel. During the addition, the reaction temperature may drop to around 58°C due to the endothermic nature of gas evolution.

-

Reaction Monitoring : The reaction is typically complete within 2.5 hours. Progress can be monitored by techniques such as GC/MS to confirm the disappearance of the starting carboxylic acid.

-

Purification : After cooling the mixture, fit the flask with a distillation head. The product, this compound, is purified by vacuum distillation. Initial distillation at a lower vacuum (e.g., 60-125 mmHg) removes the solvent and excess thionyl chloride. Subsequent distillation at a higher vacuum (e.g., 4 mmHg) at a vapor temperature of approximately 63°C affords the pure product as a clear, pale yellow oil.[11]

Table 3: Summary of Quantitative Data for Chlorination [11]

| Parameter | Value/Condition |

| Reactants | 2-Thiophenecarboxylic acid, Thionyl Chloride (1.15 eq.) |

| Catalyst | N,N-dimethylformamide (DMF, 0.005 eq.) |

| Solvent | Ethyl Acetate |

| Temperature | 58 - 65°C |

| Reaction Time | 2.5 hours |

| Purification | Vacuum Distillation (~4 mmHg, 63°C) |

| Yield | 81% |

| Purity | > 98 area% (by GC-FID) |

Strategy 2: Direct Conversion of 2-Acetylthiophene

An alternative, though less common, method involves the direct conversion of 2-acetylthiophene to this compound in a single step. This process utilizes a combination of disulfur (B1233692) dichloride (S₂Cl₂) and sulfuryl chloride (SO₂Cl₂).

Caption: Workflow for the direct conversion of 2-acetylthiophene.

Experimental Protocol: Direct Conversion [11]

-

Setup : To a solution of 2-acetylthiophene (1.0 mmol) and pyridine (0.20 mmol) in chlorobenzene (0.35 mL), slowly add disulfur dichloride (S₂Cl₂, 2.0 mmol) at room temperature with continuous stirring.

-

First Stage Reaction : Stir the reaction mixture for 1 hour and 45 minutes at room temperature.

-

Second Reagent Addition : Add sulfuryl chloride (SO₂Cl₂, 2.0 mmol) dropwise to the mixture.

-

Second Stage Reaction : Continue stirring for an additional 30 minutes at room temperature.

-

Heating : Heat the reaction mixture to 132°C and maintain stirring at this temperature for 14 hours.

-

Analysis : Upon completion, the yield can be determined by methods such as ¹H NMR analysis using an internal standard.

Table 4: Summary of Quantitative Data for Direct Conversion [11]

| Parameter | Value/Condition |

| Reactants | 2-Acetylthiophene, Pyridine, S₂Cl₂, SO₂Cl₂ |

| Solvent | Chlorobenzene |

| Temperature | RT, then 132°C |

| Reaction Time | ~16.25 hours total |

| Yield | 90% (by ¹H NMR) |

Conclusion

The preparation of this compound from 2-acetylthiophene is a well-documented and crucial transformation for medicinal and materials chemistry. The two-step pathway, involving an initial haloform reaction followed by chlorination with thionyl chloride, represents the most established and reliable method, offering high purity and good yields. For researchers seeking alternative or greener routes, catalytic aerobic oxidation presents a modern option for the first step, while the direct conversion method offers a streamlined, albeit more strenuous, single-step process. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists engaged in the synthesis of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. US4321399A - Preparation of this compound - Google Patents [patents.google.com]

- 4. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Haloform reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US2462697A - Thiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Data of 2-Thiophenecarbonyl Chloride

This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2-Thiophenecarbonyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for molecular characterization.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.99 | Doublet of doublets | ~3.8, 1.1 | H5 |

| ~7.83 | Doublet of doublets | ~5.0, 1.1 | H3 |

| ~7.20 | Doublet of doublets | ~5.0, 3.8 | H4 |

Note: The assignments are based on typical chemical shifts and coupling patterns for 2-substituted thiophenes. The downfield shift of H5 is attributed to the anisotropic effect of the carbonyl group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~158.8 | C=O |

| ~143.3 | C2 |

| ~137.6 | C5 |

| ~135.2 | C3 |

| ~128.3 | C4 |

Note: The assignment of the carbonyl carbon is based on its characteristic downfield chemical shift. The assignments of the thiophene (B33073) ring carbons are based on substituent effects and typical ranges for heteroaromatic compounds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak-Medium | C-H stretching (aromatic) |

| ~1750 | Strong | C=O stretching (acid chloride) |

| ~1520 | Medium | C=C stretching (aromatic ring) |

| ~1410 | Medium | C=C stretching (aromatic ring) |

| ~1220 | Strong | C-C stretching, C-H in-plane bending |

| ~860 | Strong | C-H out-of-plane bending |

| ~750 | Strong | C-S stretching |

Note: These are expected absorption frequencies based on the functional groups present in this compound. The C=O stretching frequency for an acyl chloride is typically found at a higher wavenumber compared to other carbonyl compounds.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

-

¹H NMR Spectroscopy:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

The data is then Fourier transformed, phase-corrected, and baseline-corrected.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Spectroscopy:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and baseline correction).

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

If using salt plates (e.g., NaCl or KBr), place a drop of the liquid on one plate and carefully place the second plate on top to create a thin film.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal or clean salt plates.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Workflow for Spectroscopic Analysis

An In-depth Technical Guide to 2-Thiophenecarbonyl Chloride: Safety Data and Handling Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-Thiophenecarbonyl chloride (CAS No: 5271-67-0). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the risks associated with this compound and the necessary measures to mitigate them. This document is intended for laboratory personnel and professionals in the field of drug development who handle this chemical.

Chemical Identification and Physical Properties

This compound, also known as 2-thenoyl chloride, is a combustible liquid that is corrosive and causes severe skin burns and eye damage.[1][2][3][4] It is primarily used in laboratory settings for chemical synthesis.[1][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H3ClOS | [5][6] |

| Molecular Weight | 146.59 g/mol | [5][6] |

| Appearance | Clear colorless to yellow-grey liquid | [5] |

| Odor | Odorless | [1] |

| Boiling Point | 206-208 °C (lit.) | [1][5][6] |

| Density | 1.371 g/mL at 25 °C (lit.) | [5][6] |

| Flash Point | 90 °C / 194 °F | [1] |

| Refractive Index | n20/D 1.590 (lit.) | [5][6] |

| Storage Temperature | 2-8°C | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[1] The primary hazards are its corrosivity (B1173158) and combustibility.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Corrosive to Metals | 1 | H290: May be corrosive to metals |

| Combustible Liquid | - | H227: Combustible liquid |

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when working with this compound. The following sections outline the necessary precautions and procedures.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should be conducted before commencing any work. The primary engineering control should be the use of a certified chemical fume hood to ensure adequate ventilation.[1][7]

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source |

| Eye/Face Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133) | [1][4] |

| Skin Protection | Chemical-resistant gloves (inspected prior to use), lab coat, and appropriate protective clothing to prevent skin exposure. | [1] |

| Respiratory Protection | Not typically required with adequate ventilation. If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used. | [2][4] |

General Handling Protocol

-

Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[1] All personnel must be trained on the hazards and safe handling procedures.

-

Dispensing : Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][8] Avoid breathing vapors or mists.[2]

-

Use : Prevent contact with skin and eyes.[8] Use non-sparking tools to avoid ignition sources.[8]

-

Storage : Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] Keep the container tightly closed and store under an inert atmosphere.[1] It is incompatible with strong oxidizing agents and strong bases.[1] The recommended storage temperature is 2-8°C.[6][9]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Spill Management Protocol

-

Evacuation : In case of a spill, evacuate personnel from the area.[2]

-

Ventilation : Ensure adequate ventilation.[2]

-

Containment : Wear appropriate PPE and contain the spill using an inert absorbent material. Do not let the chemical enter drains.[7]

-

Cleanup : Collect the absorbed material and place it in a suitable, closed container for disposal.[1]

-

Decontamination : Clean the spill area thoroughly.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][4] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | [1][4] |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [1][10] |

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[10] Do not use water, as it may react with the substance.[4] Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial risk assessment to emergency response.

Caption: Logical workflow for handling this compound.

This guide is intended to provide a summary of the key safety information. Always refer to the most current Safety Data Sheet (SDS) from the manufacturer before handling this chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | C5H3ClOS | CID 78928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. This compound | 5271-67-0 [chemicalbook.com]

- 6. 2-噻吩甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. cleanchemlab.com [cleanchemlab.com]

Solubility Profile of 2-Thiophenecarbonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Thiophenecarbonyl chloride, a key reagent in synthetic organic chemistry, particularly in the development of pharmaceuticals. Understanding its solubility is critical for reaction optimization, purification, and formulation. This document presents available solubility data, outlines experimental protocols for its determination, and discusses the compound's reactivity, which significantly influences its solubility characteristics.

Core Concepts: Solubility and Reactivity

This compound (also known as 2-thenoyl chloride) is an acyl chloride containing a thiophene (B33073) ring. Its solubility in various organic solvents is dictated by its molecular structure, which combines a polar acyl chloride group with a less polar thiophene ring. As a general principle, "like dissolves like" applies, suggesting solubility in a range of organic solvents. However, its high reactivity, particularly with protic solvents, is a crucial factor that can lead to reaction rather than simple dissolution.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound is not extensively documented in publicly available literature, largely due to its reactive nature. However, qualitative descriptions and observations from synthesis and reaction chemistry provide valuable insights into its solubility profile. The following table summarizes the available information.

| Solvent | Formula | Type | Solubility | Remarks |

| Chloroform | CHCl₃ | Halogenated | Soluble[1] | Commonly used as a solvent for this compound. |

| Dichloromethane | CH₂Cl₂ | Halogenated | Expected to be soluble | A common solvent for reactions involving acyl chlorides[2][3]. |

| Toluene | C₇H₈ | Aromatic | Expected to be soluble | Used in synthesis procedures involving this compound[4]. |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | Ester | Soluble | A synthesis procedure notes the dissolution of the related 2-thiophenecarboxylic acid in ethyl acetate prior to conversion to the acyl chloride[5]. |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Expected to be soluble | Acyl chlorides are generally soluble in ethers[6]. |

| Acetone | C₃H₆O | Ketone | Expected to be soluble | A common polar aprotic solvent. |

| Water | H₂O | Protic | Reacts Violently[7] | Decomposes on contact with water or moisture to form 2-thiophenecarboxylic acid and hydrochloric acid[8]. It is described as slightly soluble, but this is likely followed by rapid hydrolysis[8]. |

| Alcohols (e.g., Ethanol) | R-OH | Protic | Reacts | Reacts with alcohols to form esters[6]. |

| Amines | R-NH₂ | Protic | Reacts | Reacts with primary and secondary amines to form amides[6]. |

Experimental Protocol for Solubility Determination

Due to the reactivity of this compound, particularly its moisture sensitivity, determining its solubility requires careful experimental design to prevent hydrolysis. The following protocol outlines a general method for determining the solubility of a reactive compound in an organic solvent.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Dry glassware (e.g., vials with screw caps, volumetric flasks, pipettes)

-

Analytical balance (accurate to at least 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Syringe filters (PTFE or other compatible material)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of Saturated Solution:

-

All glassware must be oven-dried and cooled in a desiccator to ensure it is free of moisture.

-

Work in a fume hood and, if possible, under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket).

-

Add a measured volume of the anhydrous solvent to a series of vials.

-

To each vial, add an excess amount of this compound. The presence of undissolved solid is necessary to ensure saturation.

-

Tightly cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibrium may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant into a syringe, avoiding any solid particles.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample to a known volume with the same anhydrous solvent.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Safety Precautions:

-

This compound is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Take extreme care to avoid contact with moisture.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Solubility Determination.

Signaling Pathways and Logical Relationships

In the context of this technical guide, the most relevant logical relationship is the experimental workflow for determining solubility. The Graphviz diagram above illustrates this process, from the initial preparation of the sample to the final calculation of solubility. This workflow is a standard procedure in chemical and pharmaceutical research for characterizing the physical properties of a compound. The critical steps, such as ensuring anhydrous conditions and proper equilibration, are highlighted in the protocol and are essential for obtaining accurate and reproducible results for a reactive compound like this compound.

References

- 1. This compound CAS#: 5271-67-0 [m.chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. fiveable.me [fiveable.me]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Thiophene-2-carbonyl chloride(5271-67-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Electrophilicity of 2-Thiophenecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiophenecarbonyl chloride is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical industry for the creation of novel therapeutic agents. Its reactivity is fundamentally governed by the electrophilic nature of its carbonyl carbon. This technical guide provides a comprehensive analysis of the electrophilicity of this compound, offering insights into its reactivity, relevant experimental protocols for its characterization, and the mechanistic pathways it undergoes. While direct quantitative kinetic data for this compound is not extensively available in the public domain, this guide extrapolates from the established principles of physical organic chemistry and data from analogous aromatic acyl chlorides to provide a robust framework for understanding and utilizing this versatile reagent.

Introduction to the Electrophilicity of Acyl Chlorides

Acyl chlorides are among the most reactive carboxylic acid derivatives, a characteristic directly attributable to the high electrophilicity of the carbonyl carbon. This reactivity stems from two primary electronic factors:

-

Inductive Effect: The highly electronegative oxygen and chlorine atoms bonded to the carbonyl carbon withdraw electron density, creating a significant partial positive charge (δ+) on the carbon atom.[1]

-

Resonance: While the lone pairs on the oxygen and chlorine atoms can participate in resonance, the delocalization is less effective compared to other carboxylic acid derivatives like amides or esters. The poor overlap between the carbon 2p and chlorine 3p orbitals diminishes the resonance stabilization of the neutral molecule, making the carbonyl carbon more susceptible to nucleophilic attack.

Aryl acyl chlorides, such as this compound, are generally less reactive than their alkyl counterparts.[2] This attenuated reactivity is due to the resonance delocalization of the lone pairs on the oxygen atom into the aromatic ring, which helps to stabilize the partial positive charge on the carbonyl carbon.[2] Nevertheless, they remain highly reactive species, readily undergoing nucleophilic acyl substitution reactions.[3]

Quantitative Assessment of Electrophilicity

The electrophilicity of a compound can be quantified through both experimental kinetic studies and computational calculations.

Experimental Determination of Reactivity

Kinetic studies, such as measuring the rates of hydrolysis, alcoholysis, or aminolysis, provide a direct experimental measure of electrophilicity. Due to the high reactivity of acyl chlorides, these reactions are often rapid and require specialized techniques for accurate measurement.

Table 1: Illustrative Relative Hydrolysis Rates of Acyl Chlorides

| Acyl Chloride | Relative Hydrolysis Rate | Rationale |

| Acetyl Chloride | Very High | The electron-donating methyl group offers minimal stabilization of the electrophilic carbonyl carbon. |

| Benzoyl Chloride | High | The phenyl group delocalizes the positive charge on the carbonyl carbon via resonance, reducing its electrophilicity compared to acetyl chloride.[2] |

| This compound | Expected to be High | The thiophene (B33073) ring is an electron-rich aromatic system, but the sulfur atom's ability to stabilize the positive charge through resonance is influenced by its electronegativity and d-orbital participation. Its reactivity is expected to be comparable to, or slightly different from, benzoyl chloride. |

Computational Electrophilicity Indices

Computational chemistry provides powerful tools to predict and understand electrophilicity. Key parameters include the Lowest Unoccupied Molecular Orbital (LUMO) energy and the electrophilicity index (ω).

-

LUMO Energy: A lower LUMO energy indicates a greater ability of a molecule to accept electrons, and thus, higher electrophilicity.

-

Electrophilicity Index (ω): This index, derived from conceptual Density Functional Theory (DFT), provides a quantitative measure of the energy stabilization of a system when it accepts an additional electronic charge from the environment.[4] It is calculated using the electronic chemical potential (μ) and chemical hardness (η).[5]

Table 2: Conceptual Computational Data for Assessing Electrophilicity

| Parameter | Definition | Implication for Electrophilicity |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | A lower LUMO energy signifies a stronger electrophile. |

| Electrophilicity Index (ω) | ω = μ²/2η (where μ is the electronic chemical potential and η is the chemical hardness) | A higher electrophilicity index indicates a stronger electrophile.[4] |

Key Reactions and Mechanistic Pathways

The electrophilic nature of this compound drives its participation in a variety of nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution

This is the most common reaction pathway for acyl chlorides. The general mechanism is a two-step addition-elimination process.[7]

Caption: Nucleophilic addition-elimination pathway.

Common nucleophiles include:

-

Water: leading to the formation of 2-thiophenecarboxylic acid.[8]

-

Alcohols: yielding esters.[7]

-

Ammonia and Amines: producing amides.[7]

Friedel-Crafts Acylation

This compound is an excellent reagent for Friedel-Crafts acylation, introducing the 2-thenoyl group onto an aromatic ring. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the initial step involves the formation of a highly electrophilic acylium ion.[9][10]

Caption: Key steps in Friedel-Crafts acylation.

A key advantage of Friedel-Crafts acylation over alkylation is the deactivation of the product towards further substitution, which prevents polyacylation.[11] The acylium ion is also not prone to rearrangement, leading to a single, well-defined product.[10]

Experimental Protocols

Precise and reproducible experimental design is crucial when working with highly reactive compounds like this compound.

Protocol for Kinetic Measurement of Acyl Chloride Hydrolysis via Stopped-Flow Spectrophotometry

This protocol outlines a general procedure for measuring the rapid hydrolysis of an acyl chloride.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound.

Materials:

-

Stopped-flow spectrophotometer[12]

-

Anhydrous, spectrophotometric grade solvent (e.g., acetonitrile)

-

High-purity water

-

This compound

-

Gastight syringes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in the anhydrous solvent. The concentration should be chosen such that after mixing, the absorbance change is within the linear range of the detector.

-

Prepare a series of aqueous solutions in the same solvent with varying concentrations of water.

-

-

Instrument Setup:

-

Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance change for the reaction. This is often in the UV region where the acyl chloride absorbs and the carboxylic acid product does not, or vice versa.

-

Equilibrate the instrument and solutions to the desired reaction temperature.

-

-

Kinetic Run:

-

Load one syringe with the this compound solution and the other with the aqueous solvent solution.[13]

-

Rapidly mix the two solutions by actuating the drive pistons. The instrument's software will trigger data acquisition upon stopping the flow.[12]

-

Record the change in absorbance over time. The reaction is typically complete within milliseconds to seconds.[12]

-

-

Data Analysis:

-

Fit the absorbance versus time data to a single exponential decay function to obtain the pseudo-first-order rate constant (k_obs).

-

Repeat the experiment with different concentrations of water.

-

Plot k_obs versus the concentration of water. The slope of this plot will give the second-order rate constant for the hydrolysis reaction.

-

Protocol for a Typical Friedel-Crafts Acylation

Objective: To synthesize an aryl thienyl ketone using this compound.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or carbon disulfide)

-

Aromatic substrate (e.g., anisole)

-

This compound

-

Flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

-

Reaction Setup:

-

To the flame-dried flask under a nitrogen atmosphere, add the aromatic substrate and the anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add anhydrous AlCl₃ portion-wise with stirring.[14]

-

-

Addition of Acyl Chloride:

-

Dissolve this compound in a small amount of the anhydrous solvent in the dropping funnel.

-

Add the this compound solution dropwise to the stirred reaction mixture at 0 °C.

-

-

Reaction and Workup:

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and stir until completion (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it over crushed ice and an acidic aqueous solution (e.g., dilute HCl).

-

Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by recrystallization or column chromatography to obtain the desired aryl thienyl ketone.

-

Conclusion

This compound is a highly electrophilic and synthetically valuable reagent. Its reactivity is governed by the electronic properties of the acyl chloride functional group, modulated by the attached thiophene ring. Understanding the principles of its electrophilicity, the mechanisms of its key reactions, and the appropriate experimental protocols for its use is essential for its effective application in research and development, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients. Further computational studies and detailed kinetic analyses would provide a more granular understanding of its reactivity profile.

References

- 1. smart.dhgate.com [smart.dhgate.com]

- 2. benchchem.com [benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. ajchem-a.com [ajchem-a.com]

- 6. mdpi.com [mdpi.com]

- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 8. savemyexams.com [savemyexams.com]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. biologic.net [biologic.net]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Acylation of Amines with 2-Thiophenecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the acylation of primary and secondary amines with 2-thiophenecarbonyl chloride, a key reaction in the synthesis of various biologically active compounds and functional materials. The protocol details the necessary reagents, equipment, and step-by-step procedures for performing this nucleophilic acyl substitution reaction efficiently. Additionally, this guide includes a summary of reaction parameters for different amine substrates, safety precautions, and a visual representation of the experimental workflow.

Introduction

The formation of an amide bond through the acylation of amines is a cornerstone of modern organic and medicinal chemistry. This compound is a valuable acylating agent, incorporating the thiophene (B33073) moiety, a privileged scaffold in drug discovery, into target molecules. The resulting 2-thiophenecarboxamides exhibit a wide range of biological activities and are integral components in the development of novel pharmaceuticals. This protocol outlines a general and robust procedure for this transformation.

Experimental Protocols

Materials and Equipment

-

Reagents:

-

Amine (primary or secondary)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate)

-

Tertiary amine base (e.g., Triethylamine (B128534) (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Fume hood

-

General Acylation Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a tertiary amine base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane.[3]

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize potential side reactions.

-

Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent.[3] Add the this compound solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 2-4 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water to the flask.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the pure N-substituted-2-thiophenecarboxamide.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the acylation of various amines with this compound, synthesized from the literature.

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ornithine derivative | - | - | - | - | - | [1][2] |

| Pyrazin-2-amine | Pyridine | - | - | - | 75 | [4] |

| Aniline | Potassium Carbonate | aq. THF | Room Temp | - | High | [5] |

| 4-Aminoacetophenone | - | - | - | - | - | [6] |

| Various anilines | - | Benzene | Various | - | - | [7] |

Note: The table provides a qualitative and quantitative summary based on available data. Specific yields and reaction times will vary depending on the reactivity of the amine and the precise reaction conditions employed.

Safety Precautions

-

This compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2]

-

The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper temperature control.

-

Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.[3]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the acylation of amines.

Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism.

References

- 1. This compound 97 5271-67-0 [sigmaaldrich.com]

- 2. This compound 97 5271-67-0 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Thiophenecarbonyl Chloride in Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarbonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-thenoyl group into various molecules. Its high reactivity as an acyl chloride makes it an efficient precursor for the formation of amide bonds, a fundamental linkage in numerous biologically active compounds and pharmaceutical drugs. This document provides detailed application notes and experimental protocols for the use of this compound in amide bond formation, with a focus on its application in drug discovery and development.

Applications in Drug Discovery

The thiophene (B33073) moiety is a privileged scaffold in medicinal chemistry, known to enhance the pharmacological profile of drug candidates. The incorporation of a 2-thenoyl group via an amide linkage can influence a molecule's potency, selectivity, and pharmacokinetic properties. Notable examples of drugs synthesized using thiophene carbonyl derivatives include the anticoagulant Rivaroxaban (B1684504) and the multi-targeted tyrosine kinase inhibitor OSI-930.

Rivaroxaban (Xarelto)

Rivaroxaban is an orally active, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[1][2][3] The synthesis of Rivaroxaban involves the formation of an amide bond between a complex amine intermediate and 5-chlorothiophene-2-carbonyl chloride, a derivative of this compound.[4][5][6]

Mechanism of Action: Rivaroxaban selectively and competitively inhibits both free and clot-bound factor Xa, a critical enzyme in the coagulation cascade.[1][7] By inhibiting factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin (B1330869) clot formation.[2][3] This targeted inhibition provides effective anticoagulation without the need for a cofactor like antithrombin III.[2]

OSI-930